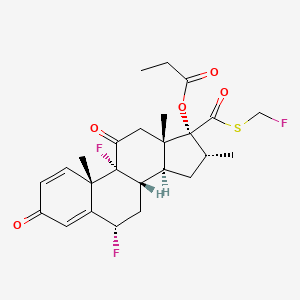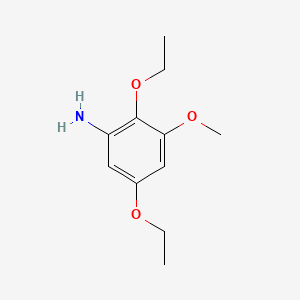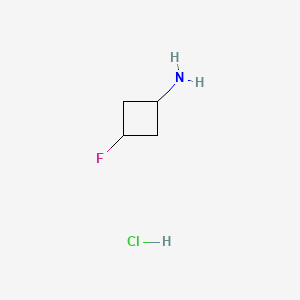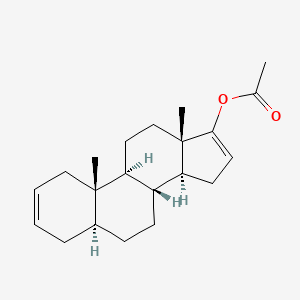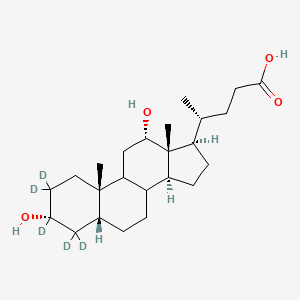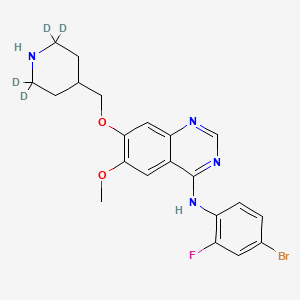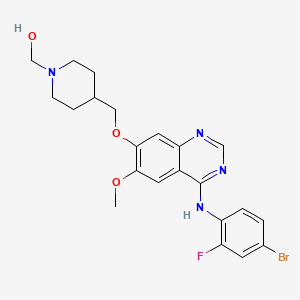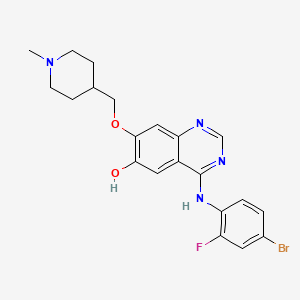
(S)-Lisinopril Dimer-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Lisinopril Dimer-d5 is a deuterated form of the (S)-Lisinopril Dimer, a compound derived from the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its stability and provide unique properties for scientific research. This compound is primarily used in pharmacological studies to understand the metabolism and pharmacokinetics of lisinopril.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril Dimer-d5 involves multiple steps, starting with the preparation of the deuterated precursor. The key steps include:
Deuteration of Precursors: The initial step involves the incorporation of deuterium into the precursor molecules. This can be achieved through various methods, such as catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of the Dimer: The deuterated precursors are then subjected to dimerization reactions under controlled conditions. This typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired dimer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up the Deuteration Process: Utilizing industrial-scale reactors and deuterium sources to produce large quantities of deuterated precursors.
Optimizing Reaction Conditions: Fine-tuning the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity of the dimer.
化学反应分析
Types of Reactions: (S)-Lisinopril Dimer-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dimer into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
(S)-Lisinopril Dimer-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and distribution of lisinopril in the body.
Drug Development: Helps in the development of new ACE inhibitors with improved stability and efficacy.
Isotope Labeling: Serves as a labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways.
Biological Research: Investigated for its potential effects on various biological pathways and its role in inhibiting ACE.
作用机制
The mechanism of action of (S)-Lisinopril Dimer-d5 involves the inhibition of the angiotensin-converting enzyme (ACE). By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The deuterium atoms in the compound may also contribute to its stability and prolonged activity in the body.
相似化合物的比较
Lisinopril: The non-deuterated form of the compound, widely used as an ACE inhibitor.
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: An ACE inhibitor with a longer half-life and different metabolic profile.
Uniqueness: (S)-Lisinopril Dimer-d5 is unique due to the incorporation of deuterium, which enhances its stability and allows for detailed pharmacokinetic studies. The deuterated form provides insights into the metabolism and distribution of lisinopril that are not possible with the non-deuterated form.
属性
CAS 编号 |
1356847-97-6 |
|---|---|
分子式 |
C42H60N6O9 |
分子量 |
798.006 |
IUPAC 名称 |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1/i2D,5D,6D,15D,16D |
InChI 键 |
HLRMNXJOFRUYAM-GQBLMRLDSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



